molecular formula C14H10BrClO2 B2771442 2-Bromo-1-[4-(4-chlorophenoxy)phenyl]ethanone CAS No. 84447-83-6

2-Bromo-1-[4-(4-chlorophenoxy)phenyl]ethanone

Cat. No.: B2771442
CAS No.: 84447-83-6
M. Wt: 325.59
InChI Key: ORXLVGIZIGVHGE-UHFFFAOYSA-N
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Description

“2-Bromo-1-[4-(4-chlorophenoxy)phenyl]ethanone” is a chemical compound with the molecular formula C14H9BrClO2 . It is also known as “Ethanone, 2-bromo-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-” and has a molecular weight of 360.03 .


Synthesis Analysis

This compound is used in the synthesis of 2-Arylphenyl Ether-3-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives . It serves as a reactant in the preparation of a fungicide that targets plant pathogenic fungi .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10BrClO2/c15-9-14(17)10-1-5-12(6-2-10)18-13-7-3-11(16)4-8-13/h1-8H,9H2 . This code provides a specific string of characters that represents the molecular structure of the compound.


Chemical Reactions Analysis

As mentioned earlier, “this compound” is used in the synthesis of 2-Arylphenyl Ether-3-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives . These derivatives are candidate fungicides against five common pathogens .


Physical And Chemical Properties Analysis

The compound has a melting point of 65-66 °C and a predicted boiling point of 409.8±45.0 °C . Its predicted density is 1.574±0.06 g/cm3 .

Scientific Research Applications

Electrophilic Bromination

The compound has been involved in the study of selective α-monobromination of various alkylaryl ketones, including derivatives close to 2-Bromo-1-[4-(4-chlorophenoxy)phenyl]ethanone. This research demonstrated the use of ionic liquids as efficient, regioselective agents for bromination, highlighting the compound's role in synthesizing α-bromo-alkylaryl ketones under environmentally friendly conditions (W. Ying, 2011).

Synthesis of Anxiolytic Compounds

Another study explored the synthesis of anxiolytic compounds using a derivative similar to this compound. The research involved a two-step synthesis process, leading to compounds that were tested for anxiolytic activity, with some showing promising results (H. Liszkiewicz et al., 2006).

Study on Halogenated Compounds

Research on the test purchase, identification, and synthesis of halogenated compounds like 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one has shed light on the potential psychoactive effects of these substances. Such studies contribute to understanding the chemical properties and potential uses of brominated compounds, including those structurally related to this compound (J. Power et al., 2015).

Synthesis of Enantiomerically Pure Compounds

A study detailed a facile procedure for synthesizing enantiomerically pure compounds starting from derivatives like this compound. This research is significant for producing optically pure enantiomers, vital in pharmaceuticals and materials science (Shuo Zhang et al., 2014).

Novel Synthetic Routes

Innovative synthetic routes involving compounds such as this compound have been explored for creating a variety of heterocyclic compounds. Such research contributes to the development of new materials and pharmaceuticals by expanding the toolkit of synthetic chemistry (S. Hessien et al., 2009).

Properties

IUPAC Name

2-bromo-1-[4-(4-chlorophenoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c15-9-14(17)10-1-5-12(6-2-10)18-13-7-3-11(16)4-8-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXLVGIZIGVHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84447-83-6
Record name 2-bromo-1-[4-(4-chlorophenoxy)phenyl]ethan-1-one
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